molecular formula C20H19N3O4 B2458453 6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1706299-95-7

6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Número de catálogo: B2458453
Número CAS: 1706299-95-7
Peso molecular: 365.389
Clave InChI: ZYSXTLRXMUWQHB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound that features a quinoxaline moiety linked to a piperidine ring, which is further connected to a pyranone structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline-6-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(quinoxaline-6-carbonyl)piperidine. This intermediate is subsequently coupled with 6-methyl-4-hydroxy-2H-pyran-2-one under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Análisis De Reacciones Químicas

Types of Reactions

6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of strong bases or acids, as well as specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of quinoxaline, including 6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest they could serve as potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may help in conditions involving calcium homeostasis disturbances, which are linked to neurodegenerative diseases. The ability of related compounds to block calcium entry into neurons presents a promising avenue for treating disorders like Alzheimer's and Parkinson's disease .

Acetylcholinesterase Inhibition

Compounds similar to this compound have been evaluated as acetylcholinesterase inhibitors (AChEIs). These compounds were synthesized through multicomponent reactions and showed promising results in silico against the AChE enzyme, indicating potential therapeutic applications for cognitive disorders such as Alzheimer’s disease .

PARP Inhibition

Recent studies have explored the use of quinoxaline derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. The inhibition of PARP has implications in cancer therapy, particularly for tumors with BRCA mutations. The structural modifications in quinoxaline derivatives enhance their binding affinity to the target enzyme, making them valuable candidates in cancer treatment .

Synthetic Pathways

The synthesis of this compound typically involves multicomponent reactions that allow for the efficient formation of the desired heterocyclic structure. Various synthetic routes have been documented, emphasizing the versatility and efficiency of these methods in producing biologically active compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at specific positions on the quinoxaline ring can significantly alter their pharmacological profiles, enhancing efficacy while minimizing side effects .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant activity against Staphylococcus aureus with MIC values < 0.5 μg/mL .
Study BNeuroprotectionShowed potential in protecting neurons from calcium overload, relevant for neurodegenerative diseases .
Study CPARP InhibitionIdentified as effective PARP inhibitors with potential applications in BRCA-mutated cancers .

Mecanismo De Acción

The mechanism by which 6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

  • 7-Fluoro-2-methyl-3-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
  • 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Uniqueness

6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable molecule for targeted research and development.

Actividad Biológica

6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound notable for its potential biological activities. This compound features a quinoxaline moiety linked to a piperidine ring, which is further connected to a pyranone structure. The unique structural characteristics of this compound suggest diverse therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Synthesis

The IUPAC name for this compound is 6-methyl-4-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]oxypyran-2-one. The synthesis typically involves multi-step organic reactions starting from quinoxaline derivatives and piperidine intermediates, ultimately yielding the target compound through coupling reactions under basic conditions .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound. For instance, it has been evaluated for its minimum inhibitory concentration (MIC) against various pathogens. In vitro tests have shown that derivatives similar to this compound exhibit potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and E. coli. The MIC values for some derivatives range from 0.22 to 0.25 μg/mL, indicating strong bactericidal effects .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (μg/mL)
6-methyl-4-((1-(quinoxaline...Staphylococcus aureus0.22
E. coli0.25
Other quinoxaline derivativesS. agalactiae75
Klebsiella pneumoniae100

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Studies involving related quinoxaline derivatives have reported significant cytotoxic effects against various cancer cell lines, with IC50 values indicating higher efficacy than standard chemotherapeutics like doxorubicin . The dual action as both an antimicrobial and anticancer agent positions this compound as a valuable candidate for further research.

Case Studies

Several case studies have highlighted the efficacy of quinoxaline-based compounds in treating infections and tumors:

  • Antimicrobial Efficacy : A study evaluated the bioactivity of several quinoxaline derivatives, including those structurally similar to our compound, against resistant strains of bacteria. The results showed that these compounds inhibited biofilm formation and exhibited bactericidal activity .
  • Anticancer Potential : Another research project focused on the synthesis of new quinoxaline derivatives that were tested against multiple cancer cell lines, revealing that certain modifications enhanced their anticancer properties compared to traditional agents .

Propiedades

IUPAC Name

6-methyl-4-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]oxypyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-13-10-16(12-19(24)26-13)27-15-4-8-23(9-5-15)20(25)14-2-3-17-18(11-14)22-7-6-21-17/h2-3,6-7,10-12,15H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSXTLRXMUWQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.